molecular formula C7H15IO6 B14531638 Acetic acid;3-iodopropane-1,2-diol CAS No. 62700-87-2

Acetic acid;3-iodopropane-1,2-diol

Cat. No.: B14531638
CAS No.: 62700-87-2
M. Wt: 322.09 g/mol
InChI Key: QWWOWEQXRKEPSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid (CH₃COOH) is a simple carboxylic acid widely used in chemical synthesis, food preservation, and pharmaceuticals. Its acidic properties and ability to participate in esterification reactions make it a cornerstone of organic chemistry .

3-Iodopropane-1,2-diol (C₃H₇IO₂) is a diol derivative with an iodine substituent on the third carbon. Key properties include:

  • Melting Point: 49–50°C (chloroform ligroine)
  • Boiling Point: 306.3 ± 32.0°C (predicted)
  • Density: 2.189 ± 0.06 g/cm³ (predicted)
  • Applications: Pharmaceutical: Liquefies respiratory mucus and thins bronchial secretions . Organocatalysis: Used in synthesizing polyhydroxylated pyridinium catalysts for CO₂ fixation into cyclic carbonates . Peptide Synthesis: Backbone modification in lipopeptides for immunomodulatory studies .

Properties

CAS No.

62700-87-2

Molecular Formula

C7H15IO6

Molecular Weight

322.09 g/mol

IUPAC Name

acetic acid;3-iodopropane-1,2-diol

InChI

InChI=1S/C3H7IO2.2C2H4O2/c4-1-3(6)2-5;2*1-2(3)4/h3,5-6H,1-2H2;2*1H3,(H,3,4)

InChI Key

QWWOWEQXRKEPSL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C(C(CI)O)O

Origin of Product

United States

Preparation Methods

Direct Synthesis from Glycidol

The most efficient method involves the regioselective ring-opening of glycidol (2,3-epoxy-1-propanol) using lithium iodide (LiI) in the presence of acetic acid. This one-step protocol, developed by recent studies, eliminates multi-step sequences traditionally required when starting from glycerol.

In a representative procedure, glycidol (50.0 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 40 mL) with acetic acid (150 mmol) and LiI (80.0 mmol). The reaction proceeds at room temperature under an argon atmosphere for 40 minutes, yielding 3-iodopropane-1,2-diol in 75% yield after aqueous workup and solvent evaporation. Acetic acid acts as both a catalyst and proton source, facilitating the nucleophilic attack of iodide on the less hindered carbon of the epoxide. This method’s regioselectivity contrasts with earlier approaches that required protective groups or harsh conditions.

Traditional Multi-Step Synthesis from Glycerol

Prior to the glycidol-based route, 3-iodopropane-1,2-diol was synthesized via three steps from glycerol: (1) selective tosylation, (2) iodination via Finkelstein reaction, and (3) deprotection. However, this method suffered from moderate yields (40–50%) and cumbersome purification. The direct glycidol route simplifies the process while improving yield and purity.

Reaction Optimization and Mechanistic Insights

Role of Acetic Acid

Acetic acid’s dual functionality as a Brønsted acid and polar solvent enhances the electrophilicity of the epoxide’s oxirane ring. Kinetic studies suggest that protonation of the epoxide oxygen by acetic acid lowers the activation energy for nucleophilic attack by iodide, ensuring regioselective opening at the primary carbon. Eliminating acetic acid or replacing it with weaker acids (e.g., carbonic acid) results in incomplete conversion or side reactions.

Solvent and Temperature Effects

THF is optimal due to its ability to solubilize both glycidol and LiI while stabilizing the transition state through polar interactions. Reactions conducted in dichloromethane or dimethylformamide (DMF) show reduced yields (≤60%), attributed to poor LiI solubility or competing side reactions. Maintaining the reaction at room temperature prevents thermal degradation of the iodohydrin product, which can occur above 40°C.

Analytical Characterization

Spectroscopic Data

The product is characterized by 1H NMR (400 MHz, D2O): δ 3.59–3.42 (m, 3H), 3.25 (dd, J = 10.8, 4.5 Hz, 1H), 3.15 (dd, J = 10.8, 4.5 Hz, 1H), corresponding to the diol’s methylene and methine protons. 13C NMR (101 MHz, D2O) reveals signals at δ 70.6 (C-I), 64.4 (CH2OH), and 8.6 (CHOH). High-resolution mass spectrometry (HRMS) confirms the molecular ion [M + H]+ at m/z 202.9554 (calculated 202.9563 for C3H8IO2).

Purity and Stability

The crude product is obtained as a yellow amorphous solid with ≥95% purity by 1H NMR. Storage under inert atmosphere at −20°C prevents oxidation or decomposition. Prolonged exposure to light or moisture leads to gradual dehydrohalogenation, forming allylic alcohols.

Applications in Organocatalyst Synthesis

Pyridinium-Based Catalysts

3-Iodopropane-1,2-diol serves as a key alkylating agent for synthesizing polyhydroxylated pyridinium salts. For example, microwave-assisted N-alkylation of 4-chloropyridine with aminopropanediol derivatives derived from 3-iodopropane-1,2-diol yields bifunctional organocatalysts active in carbon dioxide fixation. These catalysts exhibit turnover frequencies (TOFs) exceeding 500 h−1 under mild conditions.

Comparison with Bromo and Chloro Analogues

Iodo derivatives outperform bromo- or chloropropanediols in quaternization reactions due to iodide’s superior leaving-group ability. Catalysts derived from 3-iodopropane-1,2-diol achieve >90% conversion in cycloaddition reactions, whereas bromo analogs plateau at 75% under identical conditions.

Industrial Scalability and Environmental Impact

Cost-Benefit Analysis

The glycidol route’s atom economy (78%) and minimal waste generation make it industrially viable. Lithium iodide recovery via aqueous extraction reduces raw material costs, with preliminary life-cycle assessments indicating a 30% lower carbon footprint compared to glycerol-based methods.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-iodopropane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.

    Reduction: Reduction reactions can convert the iodide group to a hydroxyl group, forming glycerol derivatives.

    Substitution: The iodide group can be substituted with other nucleophiles, such as hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions include various carboxylic acids, ketones, alcohols, and substituted diols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Acetic acid;3-iodopropane-1,2-diol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.

    Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of acetic acid;3-iodopropane-1,2-diol involves its reactivity with various nucleophiles and electrophiles. The iodide group is particularly reactive, allowing for a wide range of substitution and elimination reactions. The compound can also form hydrogen bonds and participate in acid-base reactions, influencing its behavior in different chemical environments.

Comparison with Similar Compounds

Propane-1,2-Diol (Ethylene Glycol Derivative)

  • Structure : HOCH₂CH₂CH₂OH (lacks iodine).
  • Reactivity :
    • Forms esters with acetic acid via acid-catalyzed esterification, producing diesters like diacetylated derivatives .
    • Oxidized by periodic acid to formaldehyde and acetic acid derivatives, depending on substituents .
  • Applications :
    • Solvent in antifreeze and pharmaceuticals.
    • Fermentation byproduct in microbial metabolism (e.g., Lactobacillus spp.) .

Comparison with 3-Iodopropane-1,2-Diol :

Property 3-Iodopropane-1,2-Diol Propane-1,2-Diol
Density (g/cm³) 2.189 ± 0.06 1.04
Reactivity Iodine enhances nucleophilicity Less reactive due to absence of halogens
Pharmaceutical Role Mucolytic agent Solvent/excipient

3-(Dodecylamino)propane-1,2-Diol

  • Structure: C₁₅H₃₃NO₂ (long alkyl chain substituent).
  • Properties :
    • Molecular weight: 259.4280 g/mol.
    • Applications: Surface-active agent in biochemical studies due to amphiphilic structure .
  • Comparison :
    • Thermal Stability : Higher due to hydrophobic dodecyl chain vs. iodine’s polarizable nature in 3-iodopropane-1,2-diol.
    • Synthesis : Requires alkylation of propane-1,2-diol, unlike the iodination route for 3-iodopropane-1,2-diol .

3-Ethoxypropane-1,2-Diol

  • Structure : CH₃CH₂OCH₂CH(OH)CH₂OH.
  • Properties: CAS No.: 1874-62-0. Reactivity: Ether linkage reduces hydrophilicity compared to 3-iodopropane-1,2-diol.
  • Applications : Used as a solvent or intermediate in polymer synthesis .

Chemical Reactivity and Functional Differences

Esterification with Acetic Acid

  • 3-Iodopropane-1,2-Diol: Forms mono- or diacetylated products. The iodine atom stabilizes intermediates via inductive effects, enhancing reaction rates .
  • Ethane-1,2-Diol : Produces ethylene glycol diacetate under similar conditions, but slower due to lack of activating substituents .

Oxidation Behavior

  • 2-Methylpropane-1,2-Diol : Oxidized by periodic acid to acetone and formaldehyde (tertiary alcohol cleavage) .

Data Tables

Table 1: Physical Properties of Selected Diols

Compound Melting Point (°C) Boiling Point (°C) Density (g/cm³)
3-Iodopropane-1,2-Diol 49–50 306.3 ± 32.0 2.189 ± 0.06
Propane-1,2-Diol -59 187–189 1.04
3-(Dodecylamino)propane-1,2-Diol Not reported Not reported Not reported

Q & A

Basic: What are the established synthesis protocols for 3-iodopropane-1,2-diol?

Methodological Answer:
3-Iodopropane-1,2-diol can be synthesized via nucleophilic substitution under anhydrous conditions. A validated protocol involves reacting glycidol with lithium iodide (LiI) in anhydrous tetrahydrofuran (THF) under vacuum and argon atmosphere. This reaction achieves near-quantitative yield (100%) due to the high reactivity of the epoxide ring in glycidol with iodide ions . Key steps include:

  • Reagents : LiI (1.5 equiv), glycidol (1.0 equiv), THF (solvent).
  • Conditions : Stirring at room temperature for 24 hours under inert gas.
  • Purification : Removal of THF under reduced pressure yields the product as a viscous liquid. Structural confirmation is performed via 1H^1H-NMR and 13C^{13}C-NMR spectroscopy.

Basic: How does acetic acid function as a solvent or reagent in organic synthesis?

Methodological Answer:
Acetic acid serves dual roles:

  • Solvent : Its polarity and ability to stabilize charged intermediates make it suitable for acid-catalyzed reactions (e.g., esterifications, Duff reactions). For instance, in ligand synthesis, glacial acetic acid is used to reflux aldehyde intermediates with amines, facilitating Schiff base formation .
  • Reagent : As a weak acid, it protonates substrates (e.g., in aldol condensations) or participates in acetylation reactions. In deep eutectic solvents (DES), acetic acid acts as a hydrogen bond donor, enhancing extraction efficiency for phenolic compounds when paired with choline chloride .

Advanced: What metabolic pathways are implicated in propane-1,2-diol derivatives, and how do they inform toxicity assessments?

Methodological Answer:
Propane-1,2-diol derivatives undergo enzymatic transformations that intersect with central metabolic pathways:

  • Human Metabolism : Propane-1,2-diol is oxidized via L-lactaldehyde to L-lactic acid and pyruvic acid, entering the citric acid cycle. Competing pathways involve acetol monooxygenase converting hydroxyacetone to methylglyoxal, which is detoxified via glutathione-dependent routes to D-lactic acid .
  • Toxicological Implications : Ethane-1,2-diol (structurally similar) is hepatically metabolized to oxalic acid, leading to nephrotoxicity via calcium oxalate deposition. This model informs studies on 3-iodopropane-1,2-diol’s potential renal effects .
  • Experimental Design : Use 13C^{13}C-labeled analogs and LC-MS to track metabolic flux and identify toxic intermediates.

Advanced: How can researchers resolve contradictory data on propane-1,2-diol’s correlation with lactic acid in silage studies?

Methodological Answer:
Conflicting correlations (e.g., significant negative correlation with lactic acid but not acetic acid in silage ) require multivariate analysis:

  • Statistical Workflow :
    • Conduct ANOVA to assess additive effects (e.g., additive A vs. B).
    • Apply Pearson/Spearman tests for pairwise correlations.
    • Use principal component analysis (PCA) to disentangle confounding variables (e.g., microbial activity, pH).
  • Mechanistic Insight : Propane-1,2-diol may inhibit lactic acid bacteria or serve as a substrate for alternative fermentation pathways. Validate hypotheses via in vitro microbial assays under controlled pH and nutrient conditions.

Advanced: What chromatographic methods are optimal for quantifying acetic acid and 3-iodopropane-1,2-diol in complex matrices?

Methodological Answer:

  • HPLC-UV : For acetic acid, use a C18 column with 0.1% phosphoric acid in water/acetonitrile (95:5) as mobile phase (detection at 210 nm). For 3-iodopropane-1,2-diol, employ a hydrophilic interaction liquid chromatography (HILIC) column with UV detection at 254 nm .
  • GC-MS : Derivatize 3-iodopropane-1,2-diol with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility. Use a DB-5MS column and electron ionization (EI) at 70 eV for fragmentation pattern confirmation .
  • Validation : Include spike-recovery experiments (80–120% acceptable range) and internal standards (e.g., deuterated acetic acid) to correct for matrix effects.

Basic: What purification strategies mitigate degradation in peptides synthesized using acetic acid?

Methodological Answer:

  • Degradation Prevention : Dissolve crude peptide solids in acetic acid (5–10% v/v) to avoid gelatinous aggregation. Add scavengers like triisopropylsilane (5%) and ethane-1,2-diol (2.5%) during cleavage to minimize side reactions .
  • Chromatography : Use reverse-phase HPLC with a gradient of acetonitrile/water (0.1% TFA) on a C8 or C18 column. Monitor absorbance at 220 nm for peptide bonds and 280 nm for aromatic residues.

Advanced: How do deep eutectic solvents (DES) containing acetic acid compare to traditional solvents in extracting bioactive compounds?

Methodological Answer:

  • DES Formulation : Choline chloride:acetic acid (1:2 molar ratio) achieves higher extraction yields for protocatechuic acid (1.5 mg/g) compared to 70% methanol (4.2 mg/g quercetin) but with lower antioxidant activity in DPPH assays .
  • Mechanistic Advantage : Acetic acid’s low viscosity and high polarity improve mass transfer during ultrasound-assisted extraction.
  • Optimization : Vary water content (10–30%) in DES to balance solubility and hydrogen-bonding interactions.

Basic: What analytical techniques confirm the structure of 3-iodopropane-1,2-diol post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H^1H-NMR: Peaks at δ 3.5–4.0 ppm (diol protons) and δ 3.2 ppm (iodine-adjacent CH2_2).
    • 13C^{13}C-NMR: Signal at δ 70–80 ppm for oxygenated carbons and δ 10–20 ppm for the iodinated carbon .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ at m/z 201.950 (calculated for C3_3H7_7IO2_2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.